REACTION_CXSMILES
|
[OH-:1].[Na+].[OH2:3].C([CH:7]1[CH:12]([C:13]2[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[CH:14]=2)[CH:11]([C:21](=[O:23])C)C(O)(C)C[C:8]1=[O:26])(=O)C>C(O)C>[F:19][C:17]1[CH:18]=[C:13]([CH:12]([CH2:7][C:8]([OH:26])=[O:3])[CH2:11][C:21]([OH:23])=[O:1])[CH:14]=[C:15]([F:20])[CH:16]=1 |f:0.1|
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Name
|
|
Quantity
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322 g
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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322 mL
|
Type
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reactant
|
Smiles
|
O
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Name
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2,4-diacetyl-3-(3,5-difluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone
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Quantity
|
43 g
|
Type
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reactant
|
Smiles
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C(C)(=O)C1C(CC(C(C1C1=CC(=CC(=C1)F)F)C(C)=O)(C)O)=O
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Name
|
|
Quantity
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322 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 4 hrs
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Duration
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4 h
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Type
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CUSTOM
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Details
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at 140° C
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Type
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CUSTOM
|
Details
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The ethanol was removed by spin evaporation in vacuo
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Type
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TEMPERATURE
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Details
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the resulting slurry was cooled with an ice bath
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Type
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ADDITION
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Details
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concentrated hydrochloric acid (12N) was added
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Type
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DISSOLUTION
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Details
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The precipitate was dissolved by the addition of water
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Type
|
EXTRACTION
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Details
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this aqueous solution was extracted with ethyl acetate (total volume 1500 ml)
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CUSTOM
|
Details
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the volatiles were removed by spin evaporation in vacuo
|
Type
|
CUSTOM
|
Details
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Recrystallization of the residue from dichloromethane and hexanes
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |